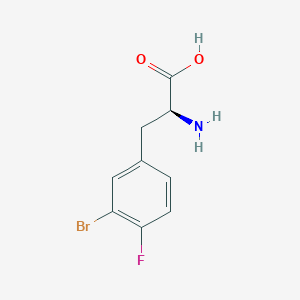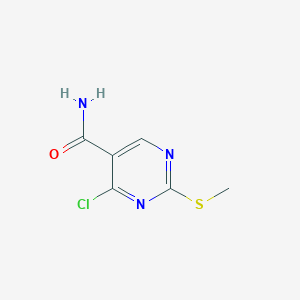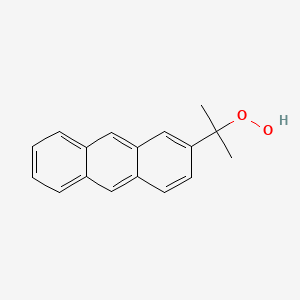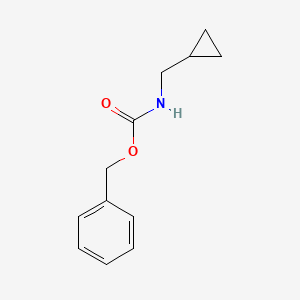
Carbamic acid, cyclopropylmethyl-, phenylmethyl ester
Vue d'ensemble
Description
Carbamic acid, cyclopropylmethyl-, phenylmethyl ester is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, cyclopropylmethyl-, phenylmethyl ester typically involves the reaction of cyclopropylmethylamine with phenylmethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Carbamic acid, cyclopropylmethyl-, phenylmethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of cyclopropylmethylamine and phenylmethanol.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate reaction conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Hydrolysis: Cyclopropylmethylamine and phenylmethanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: New carbamate derivatives with different substituents.
Applications De Recherche Scientifique
Carbamic acid, cyclopropylmethyl-, phenylmethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides, due to its ability to inhibit certain enzymes in pests.
Mécanisme D'action
The mechanism of action of carbamic acid, cyclopropylmethyl-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition can lead to various biological effects, depending on the enzyme targeted and the pathway involved.
Comparaison Avec Des Composés Similaires
Carbamic acid, cyclopropylmethyl-, phenylmethyl ester can be compared with other similar carbamate compounds, such as:
Carbamic acid, phenyl-, methyl ester: Similar in structure but with a methyl group instead of a cyclopropylmethyl group.
Carbamic acid, phenyl-, 1-methylethyl ester: Contains a 1-methylethyl group instead of a cyclopropylmethyl group.
Carbamic acid, phenyl-, ethyl ester: Features an ethyl group instead of a cyclopropylmethyl group.
Uniqueness: The presence of the cyclopropylmethyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other carbamate compounds and potentially useful in specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
benzyl N-(cyclopropylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(13-8-10-6-7-10)15-9-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFFDNPTGVONAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697504 | |
| Record name | Benzyl (cyclopropylmethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88048-44-6 | |
| Record name | Benzyl (cyclopropylmethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



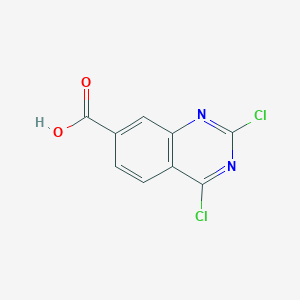
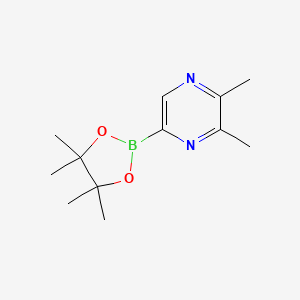
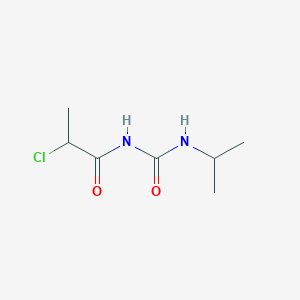

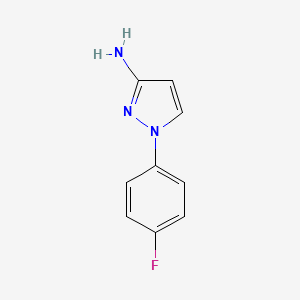
![4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine](/img/structure/B3292731.png)
![Furo[3,2-B]pyridin-2-OL](/img/structure/B3292733.png)


